甲基-2-(环庚酰胺基)-3-(3,5-二甲氧基苯基)-4-氧代-3,4-二氢喹唑啉-7-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

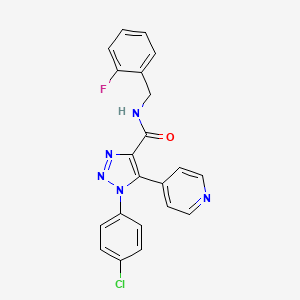

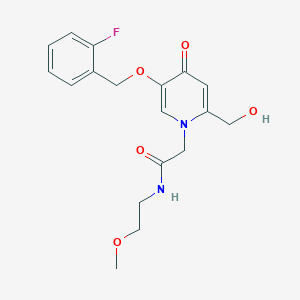

The compound "Methyl 2-(azepan-1-yl)-3-(3,5-dimethoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate" is a complex organic molecule that appears to be related to a family of heterocyclic compounds. These compounds are characterized by the presence of a quinazoline core, a seven-membered azepine ring, and various substituents that can significantly alter their chemical properties and reactivity.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, a high-yielding five-step synthesis of methyl 7,9-dimethyl-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate was developed from 2,4-dimethylaniline, involving N-alkylation, carbamoylation, hydrolysis, activation of the carboxylic acid, and intramolecular cyclization via a Friedel–Crafts reaction . Although the target compound is not directly synthesized in the provided papers, the methodologies described could potentially be adapted for its synthesis by altering the starting materials and reaction conditions.

Molecular Structure Analysis

The structure of the target compound includes a quinazoline core, which is a bicyclic system consisting of two nitrogen atoms at non-adjacent positions. The azepine ring, a seven-membered heterocycle containing nitrogen, is known to be formed from reactions involving quinolines, as evidenced by the formation of azepino[1,2-a]quinolines in reactions with dimethyl acetylenedicarboxylate . The presence of the dimethoxyphenyl group suggests additional steric and electronic effects that could influence the molecule's reactivity.

Chemical Reactions Analysis

While the specific chemical reactions of the target compound are not detailed in the provided papers, the reactions of similar heterocyclic compounds have been studied. For example, the formation of azepines from 2-methylquinolines and dimethyl acetylenedicarboxylate has been investigated, with the mechanism involving the formation of a spiro intermediate rather than an ester shift . Additionally, various azepines have been synthesized from substituted 2-methylquinolines, indicating that the substituents on the quinoline core can lead to diverse reaction pathways and products .

Physical and Chemical Properties Analysis

科学研究应用

杂环化合物合成

对相关苯并哌啶衍生物和杂环化合物的研究揭示了可能与Methyl 2-(azepan-1-yl)-3-(3,5-二甲氧基苯基)-4-氧代-3,4-二氢喹唑啉-7-羧酸甲酯的合成和应用相关的合成途径。研究详细描述了通过导致不同组装结构的反应合成各种苯并哌啶衍生物,探索多维度中的氢键组装(Guerrero et al., 2014)。此外,还研究了杂环化合物与乙炔二羧酸酯的反应,突出了产生二氢喹啉和苯并喹啉的机制(Acheson, Gagan, & Harrison, 1968),这可能与所讨论化合物的合成相关。

分子结构分析

已经分析了相关化合物的分子结构和结晶行为,以了解它们的化学性质和潜在应用。例如,已研究了苯并哌啶衍生物的合成和分子结构,以及它们重排成喹啉和吡咯并[2,3-b]喹啉,为可能的合成途径和结构转化提供了见解(Vogel, Troxler, & Lindenmann, 1969)。

抗菌活性

虽然提到的具体化合物没有直接相关的抗菌活性研究,但已对结构类似的化合物进行了研究,例如各种异头孢菌素,以评估它们对细菌菌株(包括MRSA和肠球菌)的有效性(Tsubouchi et al., 1994)。这表明,如果该化合物的结构可以与已知的抗菌剂相关联,那么该化合物可能具有应用领域。

机理研究

机理研究,例如探索从喹啉到环庚烯的形成以及碳-13示踪剂在阐明反应途径中的作用,为涉及类似化合物的合成化学提供了宝贵的见解(Acheson & Flowerday, 1975)。这些研究可以为特定应用中Methyl 2-(azepan-1-yl)-3-(3,5-二甲氧基苯基)-4-氧代-3,4-二氢喹唑啉-7-羧酸甲酯的合成和潜在修饰提供信息。

属性

IUPAC Name |

methyl 2-(azepan-1-yl)-3-(3,5-dimethoxyphenyl)-4-oxoquinazoline-7-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3O5/c1-30-18-13-17(14-19(15-18)31-2)27-22(28)20-9-8-16(23(29)32-3)12-21(20)25-24(27)26-10-6-4-5-7-11-26/h8-9,12-15H,4-7,10-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTCKXCHHDYQKPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)N2C(=O)C3=C(C=C(C=C3)C(=O)OC)N=C2N4CCCCCC4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(azepan-1-yl)-3-(3,5-dimethoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(4-methylbenzyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2499280.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2-methoxybenzyl)oxalamide](/img/structure/B2499284.png)

![1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2499288.png)

![3-amino-N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-4-(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2499290.png)

![2-({4-allyl-5-[(3,4-dichloroanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-isopropyl-N-phenylacetamide](/img/structure/B2499293.png)

![methyl 2-(4-(N,N-dimethylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2499295.png)

![4-acetyl-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2499297.png)